molecular formula C47H67N13O14S2 B609772 Orpressin CAS No. 914453-98-8

Orpressin

Número de catálogo B609772
Número CAS: 914453-98-8
Peso molecular: 1102.25
Clave InChI: AYJSELDHDXYDKX-HPILINOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Orpressin, also known as ornipressin or ornithine-vasopressin, is a synthetic analog of vasopressin . It has an ORNITHINE substitution at residue 8 of the cyclic nonapeptide . It is used as a local vasoconstrictor and hemostatic . The molecular weight of Orpressin is 1042.20 and its formula is C45H63N13O12S2 .


Physical And Chemical Properties Analysis

Orpressin has a molecular weight of 1042.20 and its formula is C45H63N13O12S2 . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the resources I have.

Aplicaciones Científicas De Investigación

  • Cardiac Effects : Ornipressin (POR-8®) is used primarily as a peripheral vasoconstrictor, often in combination with local anesthetics. It may cause cardiac effects, largely through changes in coronary flow, potentially leading to myocardial depressive effects due to reduced myocardial perfusion and direct effects on myocardial tissue (Graf et al., 1997).

  • Coronary Blood Circulation and Peripheral Circulation : Ornipressin has been observed to affect both coronary and peripheral circulation, leading to increased blood pressure, changes in heart rate, and vasopressor activity on coronary arteries. These effects suggest a need to reevaluate the use of ornipressin in clinical practice (Veit et al., 1993).

  • Severe Myocardial Ischemia : There are reported cases of severe myocardial ischemia following local infiltration with ornipressin, indicating that systemic hemodynamic changes induced by ornipressin may lead to severe myocardial ischemia due to coronary vasoconstriction (Veit et al., 1993).

  • Hepatorenal Syndrome Treatment : Ornipressin, combined with albumin infusion, has been effective in reversing hepatorenal syndrome, showing improvement in circulatory function without causing intestinal, myocardial, or distal ischemia (Úriz et al., 2000).

  • Treatment for Congenital and Acquired Bleeding Disorders : Desmopressin, a synthetic analogue of vasopressin, has been established as a nontransfusional treatment for mild and moderate hemophilia, von Willebrand disease, and other hemorrhagic conditions, showing efficacy in increasing factor VIII coagulant activity and shortening bleeding time (Mannucci, 1988).

  • Functional Renal Failure in Liver Cirrhosis : Ornipressin has shown positive effects on renal function and hemodynamics in patients with decompensated cirrhosis and renal failure. It leads to improved renal function and a reversal of the hyperdynamic circulation, indicating its potential use in managing functional renal failure in advanced liver cirrhosis (Lenz et al., 1991).

Propiedades

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSELDHDXYDKX-HPILINOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H

Citations

For This Compound
3
Citations
L Jia, P Wang, C Li, J Xie - Shock, 2023 - journals.lww.com
Background Septic shock is a distributive shock with decreased systemic vascular resistance and mean arterial pressure (MAP). Septic shock contributes to the most common causes of …
Number of citations: 3 journals.lww.com
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
N Nyssa, O Obidoxime - 1977 - Springer
Ein 6 bis 12 m hoher Baum mit drei-(selten vier-) zähligen Blattwirteln_ Blätter länglich bis lanzettlich, 13, 5 bis 15, 2 cm, abgestumpft oder etwas spitz, glänzend und öfter gesprenkelt. …
Number of citations: 0 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.